1-(3-Fluorobenzoyl)-1,4-diazepane is a chemical compound characterized by its unique structure, which includes a diazepane ring substituted with a 3-fluorobenzoyl group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The compound's molecular formula is , and it has garnered attention for its biological activity and utility in drug development.
Source and Classification
1-(3-Fluorobenzoyl)-1,4-diazepane is classified as a member of the diazepane family, which are seven-membered nitrogen-containing heterocycles. It is primarily sourced from synthetic routes involving the reaction of fluorobenzoyl chlorides with diazepanes. The compound is listed under the CAS number 926215-33-0, indicating its unique identification in chemical databases.
The synthesis of 1-(3-Fluorobenzoyl)-1,4-diazepane typically involves the following steps:
Industrial methods may utilize continuous flow reactors to enhance efficiency and yield during production.
The molecular structure of 1-(3-Fluorobenzoyl)-1,4-diazepane can be described as follows:
The structure features a diazepane ring with a carbonyl group connected to a phenyl ring that has a fluorine substituent at the meta position.
1-(3-Fluorobenzoyl)-1,4-diazepane can participate in various chemical reactions:
The mechanism of action for 1-(3-Fluorobenzoyl)-1,4-diazepane involves its interaction with specific biological targets:
Research indicates that such interactions may influence several biochemical pathways, leading to potential therapeutic effects.
Property | Value |
---|---|
Molecular Weight | 248.25 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties are crucial for understanding the behavior of the compound in various environments and applications.
1-(3-Fluorobenzoyl)-1,4-diazepane has several applications in scientific research:
Fluorinated diazepanes represent a strategically important class of compounds in contemporary drug design, with 1-(3-fluorobenzoyl)-1,4-diazepane serving as a prototypical example. The introduction of fluorine into organic molecules, particularly onto aromatic rings, profoundly influences their physicochemical properties and biological interactions. Fluorine's high electronegativity (3.98 on the Pauling scale) and relatively small atomic radius (van der Waals radius ≈ 1.47 Å) enable it to participate in strong dipole interactions and orthogonal multipolar interactions with biomolecular targets, particularly enzymes and G-protein-coupled receptors [3]. The 3-fluorobenzoyl moiety specifically balances electronic effects and steric considerations, as the meta-substitution avoids the strong electron-withdrawing effects associated with para-fluorine while maintaining optimal lipophilicity for blood-brain barrier penetration in CNS-targeting therapeutics [2] [3].
Table 1: Key Identifiers and Properties of 1-(3-Fluorobenzoyl)-1,4-diazepane
Property | Value |
---|---|
IUPAC Name | 1-(3-Fluorobenzoyl)-1,4-diazepane |
Molecular Formula | C₁₂H₁₅FN₂O |
Molecular Weight | 222.26 g/mol |
PubChem CID | 84654965 (Analogous compound) |
Related Compounds | 1-(4-Fluorobenzoyl)-1,4-diazepane; 1-(3-Fluoro-benzyl)-[1,4]diazepane |
Fluorinated diazepanes are increasingly prominent in pharmacological lead optimization due to fluorine's ability to modulate metabolic stability. The carbon-fluorine bond is highly stable toward oxidative metabolism, reducing first-pass clearance and extending plasma half-lives. This property is exemplified in Merck's development of diazepane-based orexin receptor antagonists, where strategic fluorination improved metabolic stability without compromising target binding affinity [2]. The 3-fluorobenzoyl group in particular contributes to conformational preferences through steric and electronic interactions with the diazepane nitrogen, potentially locking bioactive conformations through intramolecular interactions [3] [4].
The 1,4-diazepane heterocycle (homopiperazine) is a seven-membered ring containing two nitrogen atoms at the 1- and 4-positions, offering distinct advantages over smaller cyclic amines like piperazine. Its extended ring structure provides greater conformational flexibility, enabling adaptation to diverse binding pockets in biological targets. Unlike six-membered rings, the diazepane core can adopt boat and twist-boat conformations that project substituents into three-dimensional space more effectively than rigid chair conformations [2] [4]. This flexibility is particularly valuable in enzyme inhibition, where the ring can adjust to accommodate the transition state geometry, as demonstrated in diazepane-based falcipain-2 inhibitors for malaria treatment [4].
The protonation states of the two nitrogen atoms (pKa ≈ 8 for secondary amine, pKa ≈ 4 for tertiary amine under benzoyl substitution) create pH-dependent charge distributions that facilitate interactions with acidic and basic residues in binding pockets. X-ray crystallographic studies of diazepane-containing orexin receptor antagonists revealed a characteristic U-shaped conformation where the diazepane core positions aromatic systems at optimal distances for π-stacking interactions [2]. This conformation is stabilized by intramolecular van der Waals contacts between the benzoyl group and the diazepane methylene units, creating a pre-organized topology that reduces the entropic penalty of target binding.
Table 2: Biologically Active Diazepane Derivatives and Their Therapeutic Applications
Diazepane Derivative | Biological Target | Therapeutic Area |
---|---|---|
Suvorexant | Orexin Receptor | Insomnia treatment |
Pentostatin | Adenosine Deaminase | Anticancer (lymphoid malignancies) |
Avibactam | β-Lactamase | Antibiotic resistance reversal |
Falcipain-2 inhibitors | Cysteine Protease (FP-2) | Antimalarial |
The synthetic versatility of 1,4-diazepane enables diverse N-functionalization patterns critical for structure-activity relationship exploration. The secondary nitrogen (position 4) is typically more nucleophilic and readily undergoes alkylation or acylation, while the tertiary nitrogen (position 1) can participate in ring-forming reactions or serve as a hydrogen bond acceptor. This differential reactivity was exploited in the synthesis of falcipain-2 inhibitors where 1-acylation with substituted benzoyl groups and 4-functionalization with phenylacetamide moieties created potent dual-site binding molecules [4]. Molecular modeling of these compounds indicates simultaneous interaction with the S2 and S3 pockets of the falcipain-2 active site, with the diazepane linker providing optimal distance between pharmacophoric elements.
The development of benzoyl-substituted diazepanes follows a trajectory from natural product-inspired scaffolds to rational drug design. Early interest emerged from the discovery of ring-expanded purine analogs like coformycin and pentostatin, which contain 1,3-diazepine cores and exhibit potent enzyme inhibition [3]. These natural products demonstrated the potential of diazepine scaffolds in medicinal chemistry, leading to synthetic exploration of saturated analogs (diazepanes) with improved pharmacokinetic properties. The first-generation synthetic diazepanes primarily featured simple alkyl and arylalkyl substituents, with benzoyl derivatives emerging as strategically important due to their balanced potency and synthetic accessibility [4].
Significant advances occurred in the 2010s with the application of benzoyl-diazepanes in CNS drug discovery. Merck's extensive structure-activity relationship studies on orexin receptor antagonists revealed that 1-benzoyl-1,4-diazepanes provided superior receptor occupancy compared to analogous piperazine derivatives [2]. The evolution of lead compounds culminated in suvorexant (1-(benzoxazol-2-yl)-3-(4-methyl-7H-[1,3]diazepan-1-yl)urea), which received FDA approval in 2014. This breakthrough validated the 1,4-diazepane scaffold as a privileged structure in CNS pharmacology and stimulated research into alternative substitution patterns, including fluorinated benzoyl variants like 1-(3-fluorobenzoyl)-1,4-diazepane [2] [3].
Table 3: Evolution of Synthetic Approaches to Benzoyl-Diazepane Derivatives
Synthetic Method | Key Features | Representative Yield |
---|---|---|
Direct Acylation | Carbodiimide-mediated coupling of diazepane with benzoic acids | 45-85% |
N,O-Acetal Metathesis | Pd-catalyzed C-N bond formation; simplified purification | Moderate to high |
Reductive Amination | Condensation followed by NaBH₄ reduction | 60-90% |
Multi-step Solid-Phase Synthesis | Polymer-supported N-nosyl-dipeptides; resin cleavage | 43% (over 3 steps) |
Parallel developments occurred in antimicrobial applications, where 1-benzoyl-1,4-diazepanes demonstrated efficacy against malaria parasites through falcipain-2 inhibition. Researchers synthesized a series of 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide derivatives using carbodiimide chemistry (DCC or EDC with HOBt), coupling 2-(1,4-diazepan-1-yl)-N-phenylacetamide with substituted benzoic acids [4]. The synthesis proceeded under mild conditions (room temperature, anhydrous DCM) and afforded target compounds in moderate to good yields (45-85%). Notably, fluorinated analogs displayed enhanced inhibitory activity against recombinant falcipain-2, with the 3-fluorobenzoyl derivative showing superior potency compared to non-fluorinated counterparts, attributed to optimized hydrophobic interactions and electronic effects in the enzyme's S3 pocket [4].
Recent synthetic innovations include transition metal-catalyzed approaches such as palladium-catalyzed C-N bond metathesis using N,O-acetal precursors, which generate methanol as a benign byproduct instead of halide salts, significantly simplifying purification [2]. Additionally, multicomponent reactions facilitated by pyridinium p-toluenesulfonate (PPTS) have enabled single-step assembly of complex diazepine derivatives from 2-isocyanobenzaldehydes and bis-amines [2]. These methodological advances support the efficient exploration of structure-activity relationships around the benzoyl-diazepane core, accelerating the development of optimized therapeutic agents.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9